3,4-dihydroisoquinolin-2(1H)-yl[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanone
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Overview
Description
3,4-Dihydroisoquinolin-2(1H)-yl[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanone typically involves multi-step organic reactions. One common method includes the formation of the dihydroisoquinoline core followed by the introduction of the triazole ring through a cycloaddition reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroisoquinolin-2(1H)-yl[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl substituents.
Scientific Research Applications
3,4-Dihydroisoquinolin-2(1H)-yl[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acid: This compound shares the dihydroisoquinoline core but differs in its functional groups and overall structure.
3,4-Dihydroisoquinolin-1(2H)-one Derivatives: These compounds have a similar core structure but differ in their substituents and biological activity.
Uniqueness
3,4-Dihydroisoquinolin-2(1H)-yl[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanone is unique due to the combination of the dihydroisoquinoline and triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H15FN4O |
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Molecular Weight |
322.3 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(3-fluorophenyl)triazol-4-yl]methanone |
InChI |
InChI=1S/C18H15FN4O/c19-15-6-3-7-16(10-15)23-12-17(20-21-23)18(24)22-9-8-13-4-1-2-5-14(13)11-22/h1-7,10,12H,8-9,11H2 |
InChI Key |
PBRBITSUASYZII-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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